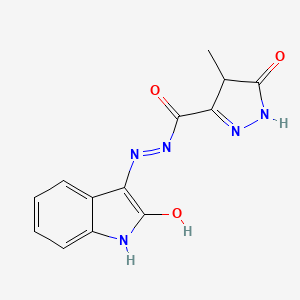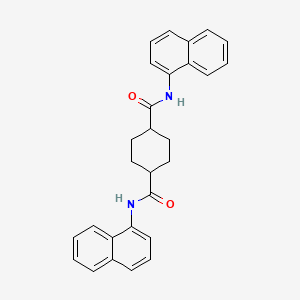![molecular formula C16H20N4OS B5117749 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5117749.png)
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain.
作用機序
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is a potent inhibitor of MAO-B, an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine increases the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been shown to induce Parkinson's disease-like symptoms in animal models. The biochemical and physiological effects of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine include decreased dopamine levels in the brain, selective destruction of dopaminergic neurons in the substantia nigra, and motor deficits.
実験室実験の利点と制限
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has several advantages for lab experiments. It is a potent inhibitor of MAO-B, making it an effective tool to study the mechanisms of action and physiological effects of drugs. It has been extensively studied in animal models, making it a well-established model for Parkinson's disease research. However, 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine also has limitations for lab experiments. It is a toxic compound that can cause severe Parkinson's disease-like symptoms in animal models, making it difficult to use in long-term studies. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in humans is limited due to its toxicity.
将来の方向性
There are several future directions for 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine research. One direction is to develop new drugs that target MAO-B and have fewer side effects than 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine. Another direction is to study the role of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in the development of Parkinson's disease and other neurodegenerative disorders. Additionally, the use of 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine in combination with other drugs may provide new insights into the mechanisms of action and physiological effects of drugs.
合成法
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine can be synthesized by reacting 1-methyl-1H-imidazole-2-thiol with 4-bromophenylpiperazine in the presence of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine.
科学的研究の応用
1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine has been widely used in scientific research to study the mechanisms of action and physiological effects of drugs. It has been used as a tool to induce Parkinson's disease-like symptoms in animal models. 1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4-phenylpiperazine is metabolized by MAO-B to form MPP+, a toxic compound that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-18-8-7-17-16(18)22-13-15(21)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVHHQBEIVDHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)

![4-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-N-[(2S)-tetrahydrofuran-2-ylmethyl]pyrimidin-2-amine](/img/structure/B5117735.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117740.png)
![(5-chloro-2-nitrophenyl)[2-(3,4-dimethylphenoxy)ethyl]amine](/img/structure/B5117746.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5117761.png)